molecular formula C15H15ClN2 B7723525 (E)-[(E)-3-anilinoprop-2-enylidene]-phenylazanium;chloride

(E)-[(E)-3-anilinoprop-2-enylidene]-phenylazanium;chloride

Cat. No.: B7723525
M. Wt: 258.74 g/mol
InChI Key: PBKBURVPAHHUIK-LIQLGICFSA-N
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Description

(E)-[(E)-3-anilinoprop-2-enylidene]-phenylazanium;chloride is a chemical compound with a complex structure that includes both aniline and phenylazanium groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[(E)-3-anilinoprop-2-enylidene]-phenylazanium;chloride typically involves the reaction of aniline with a suitable aldehyde or ketone under acidic conditions to form the corresponding imine. This imine is then reacted with a phenylazanium chloride salt to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(E)-[(E)-3-anilinoprop-2-enylidene]-phenylazanium;chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The phenylazanium group can participate in substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions vary but often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction typically produces amines.

Scientific Research Applications

(E)-[(E)-3-anilinoprop-2-enylidene]-phenylazanium;chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-[(E)-3-anilinoprop-2-enylidene]-phenylazanium;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (E)-[(E)-3-anilinoprop-2-enylidene]-phenylazanium;chloride: shares similarities with other imine and phenylazanium compounds, such as (E)-[(E)-3-anilinoprop-2-enylidene]-phenylazanium bromide and (E)-[(E)-3-anilinoprop-2-enylidene]-phenylazanium iodide.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for certain applications in research and industry.

Properties

IUPAC Name

(E)-[(E)-3-anilinoprop-2-enylidene]-phenylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2.ClH/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15;/h1-13,16H;1H/b12-7+,17-13+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKBURVPAHHUIK-LIQLGICFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC=CC=[NH+]C2=CC=CC=C2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/C=C/C=[NH+]/C2=CC=CC=C2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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